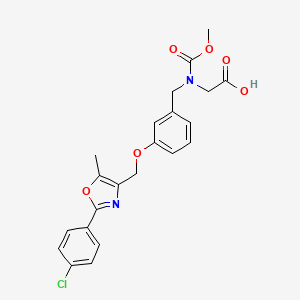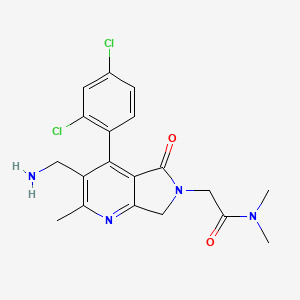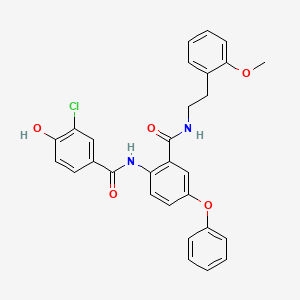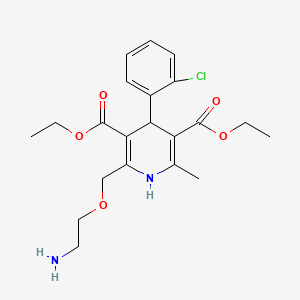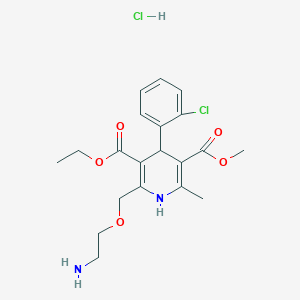
BIRT 377
Overview
Description
BIRT 377 is a synthetic organic compound known for its potent inhibitory effects on the interaction between intercellular adhesion molecule-1 and lymphocyte function-associated antigen-1. This interaction is crucial in mediating several immunological processes, making this compound a valuable compound in the study of inflammation and immune responses .
Mechanism of Action
Target of Action
BIRT 377, also known as (5R)-5-[(4-Bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a potent negative allosteric modulator of Lymphocyte Function-associated Antigen-1 (LFA-1) . LFA-1 is a β2-integrin adhesion molecule that plays a crucial role in the immune response .
Mode of Action
This compound binds to the I-domain of LFA-1, inhibiting its interaction with its ligand, Intercellular Adhesion Molecule-1 (ICAM-1) . This interaction is critical for leukocyte adhesion, a key step in the immune response . By blocking this interaction, this compound suppresses leukocyte adhesion .
Biochemical Pathways
The inhibition of LFA-1/ICAM-1 interaction by this compound affects several biochemical pathways involved in the immune response. It inhibits the production of Interleukin-2 (IL-2) , a cytokine that plays a central role in immune cell proliferation . This suggests that this compound may modulate the immune response by altering cytokine production .
Pharmacokinetics
This compound is orally bioavailable , indicating that it can be absorbed in the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of this compound’s action is the inhibition of leukocyte adhesion, which is a critical step in the immune response . By blocking the LFA-1/ICAM-1 interaction, this compound prevents leukocytes from adhering to the endothelium and migrating to sites of inflammation . This leads to a reduction in inflammation and immune response .
Biochemical Analysis
Biochemical Properties
BIRT 377 interacts with the LFA-1 (lymphocyte function-associated antigen-1), a transmembrane β2-adhesion receptor expressed on leukocytes . It acts as a potent negative allosteric modulator of LFA-1, with a Ki of 25.8 nM . This compound binds to the I-domain of LFA-1 , inhibiting its interaction with ICAM-1 (intercellular adhesion molecule-1) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reversibly inhibits LFA-1 mediated binding of SKW3 leukemia cells to ICAM-1 . This inhibition disrupts the LFA-1/ICAM-1 interaction, which mediates several critical steps in the immune response, including leukocyte extravasation, antigen presentation, and T-cell effector functions .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the induction of the mAb24 reporter epitope on LFA-1 on the surface of SKW3 cells treated with various agonists known to induce high-affinity LFA-1 . This implies that this compound exerts its inhibitory effects by preventing up-regulation of LFA-1 to its high-affinity conformation .
Dosage Effects in Animal Models
In animal models, this compound inhibits superantigen-induced production of interleukin-2 in mice in a dose-dependent fashion
Transport and Distribution
Given its interaction with LFA-1, it is likely to be distributed wherever LFA-1 is expressed, which includes all leukocytes .
Subcellular Localization
Given that it interacts with LFA-1, a transmembrane protein, it is likely to be found in the vicinity of the cell membrane where LFA-1 is located .
Preparation Methods
The synthesis of BIRT 377 involves several key steps. One notable method includes the desymmetrization of dimethyl 2-p-bromobenzyl-2-methylmalonate using porcine liver esterase, followed by condensation with 3,5-dichloroaniline. The resulting carboxylic acid is then subjected to saponification and Curtius rearrangement . This method ensures high enantiomeric excess, which is crucial for the compound’s efficacy.
Chemical Reactions Analysis
BIRT 377 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups, enhancing its stability and reactivity.
Substitution Reactions: Common reagents include thionyl chloride and zinc chloride, which facilitate the formation of oxazolidinone intermediates.
Major Products: The primary product of these reactions is the enantiomerically pure form of this compound, which is crucial for its biological activity.
Scientific Research Applications
BIRT 377 has a wide range of applications in scientific research:
Comparison with Similar Compounds
BIRT 377 is unique due to its high specificity and potency in inhibiting lymphocyte function-associated antigen-1. Similar compounds include:
LFA-1 inhibitors: These compounds share a similar mechanism of action but may differ in their binding affinities and specificities.
Intercellular adhesion molecule-1 inhibitors: These compounds target the same pathway but act on different molecular targets.
Properties
IUPAC Name |
(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJHZQMQRVZEE-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride](/img/structure/B1667224.png)

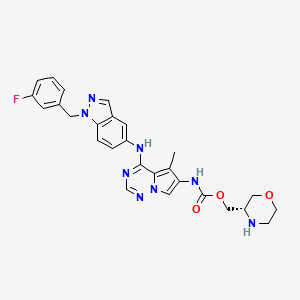
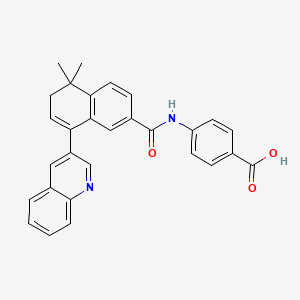
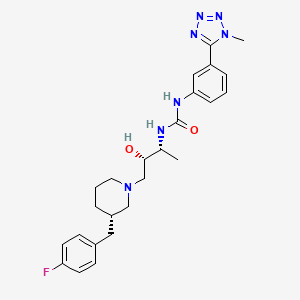
![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B1667233.png)
